7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is generally carried out under controlled conditions to maintain purity and yield. The process involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This involves replacing one functional group in the compound with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole-2-methanol: This compound shares a similar dioxepin structure but differs in its functional groups and overall properties.
Other Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents can have varying chemical and biological properties.
Uniqueness
7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine is unique due to its specific combination of the dioxepin and benzothiazole structures, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-10-12-6-4-7-8(5-9(6)15-10)14-3-1-2-13-7/h4-5H,1-3H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYDDXBQFZSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)N=C(S3)N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.